Regioselective Demethylation: A Definitive Route to 4-Bromo-5-hydroxyindole
The 4-bromo-5-methoxy-1H-indole isomer enables a high-yielding regioselective demethylation to produce 4-bromo-5-hydroxyindole, a valuable intermediate. This reaction, using boron tribromide (BBr3) in dichloromethane (DCM), proceeds with a yield of 55% . In contrast, attempting the same transformation on a regioisomer like 5-bromo-4-methoxyindole would likely yield a different product, highlighting the specific utility of the 4-bromo-5-methoxy substitution pattern.
| Evidence Dimension | Synthetic Yield (Demethylation to 5-hydroxyindole) |
|---|---|
| Target Compound Data | Yield: 55% |
| Comparator Or Baseline | 5-bromo-4-methoxyindole (or other regioisomers) |
| Quantified Difference | Not directly comparable; different product formed |
| Conditions | BBr3 (1M in DCM), -40°C to RT, 1 hour |
Why This Matters
This establishes a reliable, documented synthetic route for accessing the corresponding hydroxyindole, a key motif in pharmaceuticals, directly from the procured compound.
